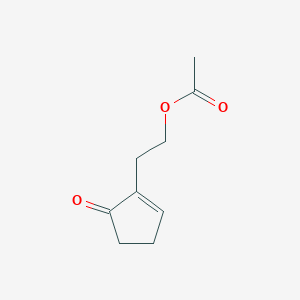![molecular formula C24H26OSi B14635257 Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane CAS No. 55696-15-6](/img/structure/B14635257.png)
Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane is an organosilicon compound with the molecular formula C24H26OSi This compound is characterized by the presence of a trimethylsilyl group attached to a fluorene moiety, which is further substituted with a 4-methylphenylmethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane typically involves the reaction of 9-bromofluorene with 4-methylbenzyl alcohol in the presence of a base to form the intermediate 9-[(4-methylphenyl)methoxy]fluorene. This intermediate is then reacted with trimethylchlorosilane in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in specialized reactors equipped with temperature and pressure control systems to optimize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrofluorene derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and various substituted fluorene compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fluorene-based compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Wirkmechanismus
The mechanism of action of Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl{9-[(4-methylbenzyl)oxy]-9H-fluoren-9-yl}silane
- Trimethyl{9-[(4-methoxyphenyl)methoxy]-9H-fluoren-9-yl}silane
- Trimethyl{9-[(4-chlorophenyl)methoxy]-9H-fluoren-9-yl}silane
Uniqueness
Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane is unique due to the presence of the 4-methylphenylmethoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .
Eigenschaften
CAS-Nummer |
55696-15-6 |
|---|---|
Molekularformel |
C24H26OSi |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
trimethyl-[9-[(4-methylphenyl)methoxy]fluoren-9-yl]silane |
InChI |
InChI=1S/C24H26OSi/c1-18-13-15-19(16-14-18)17-25-24(26(2,3)4)22-11-7-5-9-20(22)21-10-6-8-12-23(21)24/h5-16H,17H2,1-4H3 |
InChI-Schlüssel |
BFGJQYRIUUQYOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COC2(C3=CC=CC=C3C4=CC=CC=C42)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B14635174.png)
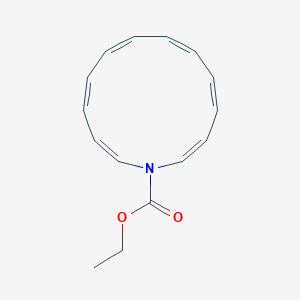

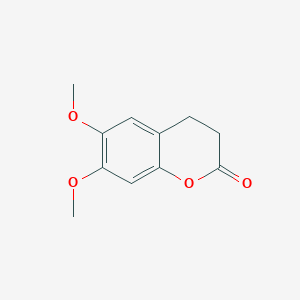



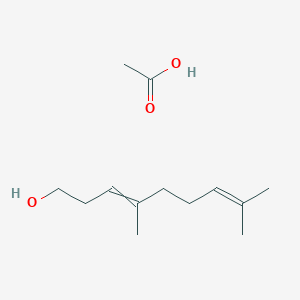
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
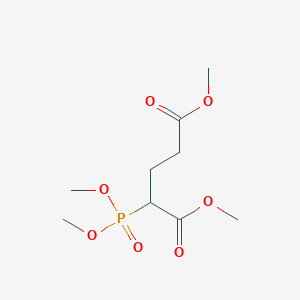
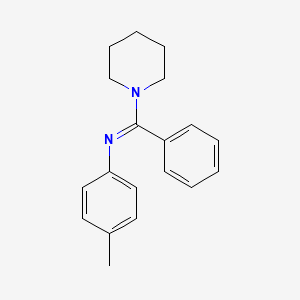
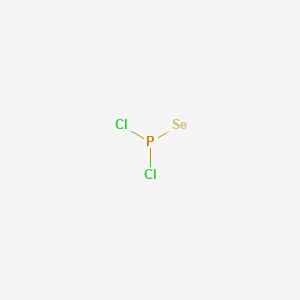
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
